molecular formula C20H25N3O3S B4192149 N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide

N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide

Cat. No. B4192149
M. Wt: 387.5 g/mol
InChI Key: MPOPTDPQVQVLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide, commonly known as E-64, is a potent inhibitor of cysteine proteases. It was first discovered in 1970 and has since been widely used in scientific research to study the role of cysteine proteases in various biological processes.

Mechanism of Action

E-64 inhibits cysteine proteases by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the cysteine residue in the active site, preventing the enzyme from functioning properly. E-64 has been shown to be highly selective for cysteine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects
E-64 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and reduce neuronal damage in neurodegenerative diseases. E-64 has also been shown to have a protective effect on the liver and kidneys in animal models of liver and kidney damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of E-64 is its high selectivity for cysteine proteases. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, E-64 has some limitations for lab experiments. It is a potent inhibitor of cysteine proteases and can irreversibly bind to the active site of the enzyme, making it difficult to study the kinetics of enzyme activity. E-64 can also have off-target effects on other proteins, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of E-64 in scientific research. One area of interest is the role of cysteine proteases in aging and age-related diseases. E-64 has been shown to extend the lifespan of Caenorhabditis elegans, a model organism for aging research, by inhibiting the activity of cathepsin B. Another area of interest is the development of new cysteine protease inhibitors based on the structure of E-64. These inhibitors could have improved selectivity and potency, making them valuable tools for studying the role of cysteine proteases in various biological processes.
Conclusion
In conclusion, E-64 is a potent inhibitor of cysteine proteases that has been widely used in scientific research to study the role of these enzymes in various biological processes. Its high selectivity for cysteine proteases makes it a valuable tool for studying the kinetics of enzyme activity. However, E-64 has some limitations for lab experiments, and its off-target effects can complicate the interpretation of experimental results. Nevertheless, there are several future directions for the use of E-64 in scientific research, including the study of aging and age-related diseases and the development of new cysteine protease inhibitors.

Scientific Research Applications

E-64 has been widely used in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit the activity of cathepsin B, L, and S, which are involved in antigen processing, apoptosis, and extracellular matrix remodeling. E-64 has also been used to study the role of cysteine proteases in cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-3-22-12-14-23(15-13-22)20(24)18-6-4-5-7-19(18)21-27(25,26)17-10-8-16(2)9-11-17/h4-11,21H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOPTDPQVQVLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-ethylpiperazin-1-yl)carbonyl]phenyl}-4-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.